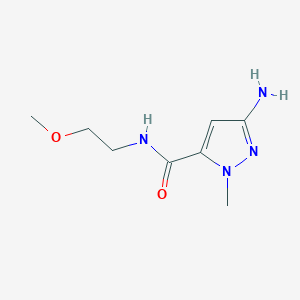
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Descripción general
Descripción
“N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” is a chemical compound with the molecular formula C11H14N2 . It has a complex structure that enables exploration of innovative methodologies, making it an indispensable tool for cutting-edge studies.
Synthesis Analysis
A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives, such as “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine”, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” can be represented by the InChI code: 1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12-13H,1,5-6H2,2H3 .Physical And Chemical Properties Analysis
“N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” is a powder with a melting point of 131-132 degrees Celsius . It has a molecular weight of 174.25 .Aplicaciones Científicas De Investigación
Synthesis of N-alkylated 3,4-dihydroisoquinolinones
“N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” can be used in the synthesis of N-alkylated 3,4-dihydroisoquinolinones . This process involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .
Production of Pharmacologically Active Compounds
3,4-Dihydroisoquinolinone, a core structure found in compounds that exhibit biological and pharmacological properties, can be produced using "N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine" . These compounds have been found to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Improvement of Biostability
The introduction of substituents at the 3-position of 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This is because the substituent prevents oxidation of the unsubstituted 3-position .
Development of New Therapeutic Possibilities
Indole derivatives, which can be synthesized using “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiviral Activity
Indole derivatives synthesized using “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine”, have been reported to show anti-HIV-1 activity .
Safety and Hazards
The safety information for “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N,1-dimethyl-3,4-dihydroisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWBEIGHYRWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579809 | |
| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |
CAS RN |
138976-87-1 | |
| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)
![2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-](/img/structure/B3047328.png)


![Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-](/img/structure/B3047333.png)
![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)





